2-Octanone, 4,4-dimethyl-

Description

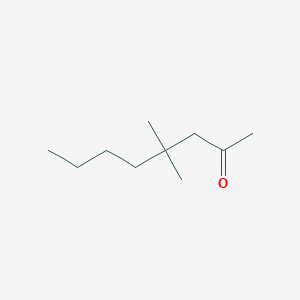

The compound 2-Octanone, 4,4-dimethyl- (IUPAC name: 4,4-dimethyloctan-2-one) is a branched-chain ketone with a molecular formula of C₁₀H₂₀O. It is characterized by a ketone group at the second carbon and two methyl substituents at the fourth carbon of an eight-carbon chain. This structure imparts distinct physicochemical properties, such as volatility, solubility, and reactivity, which are critical for applications in fragrances, solvents, or intermediates in organic synthesis.

Properties

CAS No. |

49585-97-9 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

4,4-dimethyloctan-2-one |

InChI |

InChI=1S/C10H20O/c1-5-6-7-10(3,4)8-9(2)11/h5-8H2,1-4H3 |

InChI Key |

CTKGADHXPGQCCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octanone, 4,4-dimethyl- can be achieved through several methods. One common approach involves the alkylation of 2-octanone with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Octanone, 4,4-dimethyl- may involve the catalytic hydrogenation of 4,4-dimethyl-2-octenal. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired ketone product.

Chemical Reactions Analysis

Types of Reactions

2-Octanone, 4,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Grignard reagents (RMgX) in dry ether.

Major Products Formed

Oxidation: Formation of 4,4-dimethyl-2-octanoic acid.

Reduction: Formation of 4,4-dimethyl-2-octanol.

Substitution: Formation of various substituted ketones depending on the nucleophile used.

Scientific Research Applications

2-Octanone, 4,4-dimethyl- has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a chemical intermediate in pharmaceutical synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Octanone, 4,4-dimethyl- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition and substitution. The compound’s reactivity is influenced by the steric and electronic effects of the 4,4-dimethyl groups, which can affect the accessibility of the carbonyl carbon.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison framework based on general organic chemistry principles, which could be validated with targeted literature:

Research Findings and Limitations

The absence of direct references in the provided evidence precludes a detailed comparison. Key gaps include:

- Physicochemical Data : Melting/boiling points, solubility, and stability.

- Toxicological Studies: No safety assessments analogous to Cyclohexanemethanol, 2,4-dimethyl- (which is regulated under IFRA standards for sensitization risks) .

- Applications: Potential uses in fragrances or solvents remain speculative without empirical data.

Recommendations for Future Research

To address these gaps, consult authoritative databases such as:

- PubChem or ChemSpider for molecular properties.

- Reaxys or SciFinder for synthesis pathways.

- IFRA Standards or RIFM Safety Assessments for fragrance-related safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.